REACTION_CXSMILES
|
[CH2:1]([Br:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]12[CH2:16][CH2:15][CH:12]([CH2:13][CH2:14]1)[C:11](=[O:17])[CH2:10]2>C(#N)C>[Br-:8].[CH2:1]([N+:9]12[CH2:16][CH2:15][CH:12]([CH2:13][CH2:14]1)[C:11](=[O:17])[CH2:10]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
236 mmol
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the suspension formed
|
Type
|
FILTRATION
|
Details
|
was filtered through a frit after 2 hours at 25° C
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
Washing with n-hexane (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
1-benzyl-3-oxoquinuclidinium bromide
|
Type
|
product
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+]12CC(C(CC1)CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |